molecular formula C4H3N3O3S B13382123 2,3-Dihydro-5-nitro-2-thioxo-4(1H)-pyrimidinone

2,3-Dihydro-5-nitro-2-thioxo-4(1H)-pyrimidinone

Cat. No.: B13382123
M. Wt: 173.15 g/mol
InChI Key: OJFCZXVFDVJSNX-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-nitro-2-thioxo-4(1H)-pyrimidinone is a heterocyclic compound that contains a pyrimidinone ring with nitro and thioxo functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-nitro-2-thioxo-4(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of thiourea derivatives: This involves the reaction of thiourea with β-dicarbonyl compounds under acidic or basic conditions.

    Nitration reactions: Introduction of the nitro group can be achieved through nitration reactions using reagents like nitric acid or nitrating mixtures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous flow synthesis: To enhance reaction efficiency and scalability.

    Catalytic processes: Using catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-nitro-2-thioxo-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions at the nitro or thioxo positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted pyrimidinones.

Scientific Research Applications

2,3-Dihydro-5-nitro-2-thioxo-4(1H)-pyrimidinone may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-nitro-2-thioxo-4(1H)-pyrimidinone would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-4(1H)-pyrimidinone: Lacks the nitro group but has similar core structure.

    5-Nitro-2-thioxo-4(1H)-pyrimidinone: Similar but without the dihydro modification.

    2,3-Dihydro-4(1H)-pyrimidinone: Lacks both nitro and thioxo groups.

Uniqueness

2,3-Dihydro-5-nitro-2-thioxo-4(1H)-pyrimidinone is unique due to the combination of nitro and thioxo groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-nitro-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-3-2(7(9)10)1-5-4(11)6-3/h1H,(H2,5,6,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFCZXVFDVJSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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